molecular formula C10H10ClN3O3S2 B15094079 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride

5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride

Cat. No.: B15094079
M. Wt: 319.8 g/mol
InChI Key: PWEZIPVMFMVRMH-UHFFFAOYSA-N
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Description

5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety

Preparation Methods

The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by its functionalization and subsequent attachment to the thiophene ring. The sulfonyl chloride group is introduced in the final steps of the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-based sulfonyl chlorides. For example:

Biological Activity

5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety. Its chemical structure is essential for understanding its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, which include this compound.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
4a0.220.44Excellent
5a0.250.50Excellent
7b0.200.40Superior
100.300.60Good
130.350.70Moderate

These compounds demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b showing the highest activity, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The sulfonyl chloride derivatives have been investigated for their antiproliferative effects on cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer types.

Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines, revealing that some compounds inhibited cell proliferation effectively:

  • Compound A : IC50 = 15 µM
  • Compound B : IC50 = 10 µM
  • Compound C : IC50 = 8 µM

These findings suggest that modifications to the pyrazole or thiophene moieties can enhance anticancer activity, indicating a structure-activity relationship that warrants further exploration .

Antioxidant Activity

The antioxidant potential of compounds containing thiophene and sulfonyl groups has been assessed using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity Results

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4d20.8616.47
4e18.3213.12
Quercetin15.49-

Compounds 4d and 4e exhibited superior antioxidant activity compared to quercetin, a well-known antioxidant standard . The structure-activity relationship analysis indicates that the presence of hydroxyl groups significantly enhances antioxidant capacity.

The biological activity of this compound is attributed to its ability to interact with various biological targets through nucleophilic substitution reactions, forming stable complexes that can modulate biological pathways involved in disease processes.

Properties

Molecular Formula

C10H10ClN3O3S2

Molecular Weight

319.8 g/mol

IUPAC Name

5-[[(1-methylpyrazole-4-carbonyl)amino]methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H10ClN3O3S2/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(18-8)19(11,16)17/h2-4,6H,5H2,1H3,(H,12,15)

InChI Key

PWEZIPVMFMVRMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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